Cas no 2092501-01-2 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid)
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Thiazolecarboxylic acid, 2-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-4-methyl-
- 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid
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- MDL: MFCD31559869
- Inchi: 1S/C22H20N2O4S/c1-13-20(21(25)26)29-19(24-13)10-11-23-22(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-12H2,1H3,(H,23,27)(H,25,26)
- InChI Key: ZMAYXELJHIDUHU-UHFFFAOYSA-N
- SMILES: S1C(C(O)=O)=C(C)N=C1CCNC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM452242-100mg |
2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2092501-01-2 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM452242-250mg |
2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2092501-01-2 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM452242-500mg |
2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
2092501-01-2 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Enamine | EN300-81402-0.05g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2092501-01-2 | 95.0% | 0.05g |
$282.0 | 2025-02-21 | |
| Enamine | EN300-81402-0.1g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2092501-01-2 | 95.0% | 0.1g |
$420.0 | 2025-02-21 | |
| Enamine | EN300-81402-0.25g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2092501-01-2 | 95.0% | 0.25g |
$601.0 | 2025-02-21 | |
| Enamine | EN300-81402-0.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2092501-01-2 | 95.0% | 0.5g |
$947.0 | 2025-02-21 | |
| Enamine | EN300-81402-1.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2092501-01-2 | 95.0% | 1.0g |
$1214.0 | 2025-02-21 | |
| Enamine | EN300-81402-2.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2092501-01-2 | 95.0% | 2.5g |
$2379.0 | 2025-02-21 | |
| Enamine | EN300-81402-5.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
2092501-01-2 | 95.0% | 5.0g |
$3520.0 | 2025-02-21 |
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid
Introduction to 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS No. 2092501-01-2)
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid, identified by its CAS number 2092501-01-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The presence of a fluoren-9-ylmethoxycarbonyl moiety in its structure suggests a high degree of molecular complexity, which often correlates with enhanced binding affinity and selectivity in biological targets.
The structural framework of this compound consists of a central thiazole ring, which is a heterocyclic structure containing sulfur and nitrogen atoms. This core structure is functionalized with various substituents that contribute to its unique chemical properties. Specifically, the 4-methyl group and the 5-carboxylic acid group introduce specific electronic and steric effects that can influence the compound's reactivity and interaction with biological molecules. The amine functionality, further modified by an ethyl chain and a (9H-fluoren-9-yl)methoxycarbonyl group, adds another layer of complexity, potentially enhancing its solubility and bioavailability.
In recent years, there has been a surge in interest regarding thiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The unique structural features of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid make it a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The combination of the thiazole core with the fluorenylmethoxycarbonyl group provides a versatile platform for medicinal chemists to explore new molecular architectures. This has led to several studies aimed at modifying this compound to improve its pharmacological properties. For instance, researchers have been exploring ways to optimize its binding affinity to target proteins by introducing additional functional groups or altering the substitution patterns on the thiazole ring.
The use of computational methods has also played a crucial role in understanding the behavior of this compound. Molecular modeling techniques have been employed to predict how 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid interacts with biological targets such as enzymes and receptors. These studies have provided valuable insights into its mechanism of action and have guided the design of more effective derivatives.
In addition to its potential as an intermediate in drug development, this compound has also been studied for its own intrinsic biological activities. Preliminary experiments have suggested that it may exhibit antimicrobial properties, making it a candidate for treating infections caused by resistant bacteria. Furthermore, its structural similarity to known bioactive compounds has prompted researchers to investigate its potential effects on other disease pathways.
The synthesis of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the fluorenylmethoxycarbonyl group, in particular, requires precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, which is essential for both preclinical studies and commercial applications.
The growing body of research on thiazole derivatives underscores their importance as scaffolds for drug discovery. Compounds like 2-2-((9H-fluoren- 9 -yl)methoxycarbonylamino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2092501- 01-2) are not only valuable starting points for synthesizing new drugs but also provide insights into fundamental biological processes. As research continues to uncover new applications for these compounds, their significance in pharmaceuticals is likely to grow even further.
In conclusion, 2-2-((9H-fluoren- 9 -yl)methoxycarbonylamino)ethyl-4-methyl-1,3-thiazole-5-carboxylic acid represents a fascinating example of how structural complexity can lead to novel pharmacological properties. Its potential as an intermediate in drug development and its intrinsic biological activities make it a subject of intense interest among researchers. As our understanding of these compounds grows, so too does our ability to harness their potential for improving human health.
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